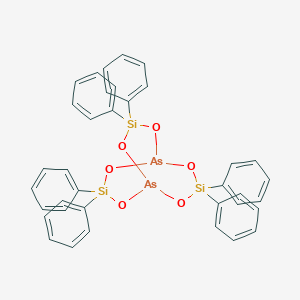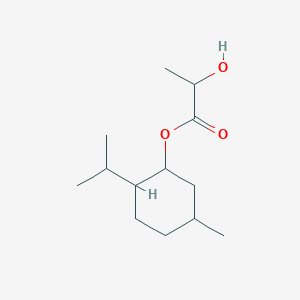
MENTHYL LACTATE
描述
. It is a derivative of lactic acid and menthol, combining the cooling properties of menthol with the moisturizing and soothing effects of lactic acid. This compound is commonly used in personal care products, cosmetics, and pharmaceuticals due to its pleasant cooling sensation and skin-friendly properties.
作用机制
Menthyl Lactate, also known as 2-Isopropyl-5-methylcyclohexyl 2-hydroxypropanoate, l-Menthyl lactate, (-)-menthyl lactate, or Propanoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, is a compound with a variety of applications, particularly in the cosmetic and food industries .
Target of Action
This compound is primarily known for its cooling effect, which is similar to that of its parent compound, menthol . The primary targets of this compound are the cold-sensitive TRPM8 receptors in the skin .
Mode of Action
This compound interacts with its targets by activating the TRPM8 receptors, causing a feeling of coolness due to stimulation of ‘cold’ receptors by inhibiting Ca++ currents of neuronal membranes . It may also yield analgesic properties via kappa-opioid receptor agonism .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the sensation of cold and pain relief. By activating the TRPM8 receptors, this compound can inhibit the Ca++ currents of neuronal membranes, leading to a sensation of coolness . The kappa-opioid receptor agonism may also contribute to its analgesic properties .
Pharmacokinetics
It is known that this compound is an ester of natural menthol and lactic acid , suggesting that it may be metabolized into these two components in the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The primary result of this compound’s action is a cooling sensation on the skin, which can provide relief from minor irritations . Additionally, its potential analgesic properties may contribute to pain relief .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been rated as a low-risk ingredient by the Environmental Working Group (EWG), indicating a low potential for cancer, allergies, immunotoxicity, developmental and reproductive toxicity, and use restrictions . .
生化分析
Biochemical Properties
Menthyl Lactate interacts with various biomolecules in the body. It is known to provide a long-lasting cooling effect in the mouth, making it a popular ingredient in oral care products . It also stimulates cell migration and improves skin renewal rate .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It provides a pleasant, intense, and prolonged feeling of freshness on the skin . It also promotes skin hydration thanks to the water-binding ability of the lactic acid part .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules. It is produced when menthol and lactic acid react to form a mixture comprising this compound and one or more higher lactoyl esters of this compound .
Temporal Effects in Laboratory Settings
It is known that this compound provides a long-lasting cooling effect .
Metabolic Pathways
This compound is involved in the lactate metabolic pathway . Lactate, the end product of anaerobic glycolysis, plays an indispensable role in various physiological cellular functions and contributes to energy metabolism and signal transduction during immune and inflammatory responses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester typically involves the esterification of lactic acid with menthol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the ester, and the resulting product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .
化学反应分析
Types of Reactions
MENTHYL LACTATE can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding lactic acid and menthol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Lactic acid and menthol.
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted esters and derivatives.
科学研究应用
MENTHYL LACTATE has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on skin cells and its potential as a skin-conditioning agent.
Medicine: Explored for its cooling and soothing properties in topical formulations for pain relief and skin irritation.
相似化合物的比较
Similar Compounds
Menthyl acetate: Another ester of menthol, but with acetic acid instead of lactic acid.
Menthyl propionate: Similar structure but with propionic acid instead of lactic acid.
Menthyl isovalerate: Ester of menthol with isovaleric acid.
Uniqueness
MENTHYL LACTATE is unique due to its combination of cooling, moisturizing, and exfoliating properties. Unlike other menthol esters, it provides a balanced effect of sensory cooling and skin conditioning, making it particularly valuable in personal care and pharmaceutical applications .
属性
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-12,14H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNOLBSYLSYIBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864740 | |
| Record name | Propanoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17162-29-7, 59259-38-0 | |
| Record name | Menthyl lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17162-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017162297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1R-[1α(R*),2β,5α]]-5-methyl-2-(1-methylethyl)cyclohexyl lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-methyl-2-(1-methylethyl)cyclohexyl lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary sensory effect of menthyl lactate?
A1: this compound is known for its cooling sensation [], often described as milder and longer-lasting than that of menthol [, ].
Q2: How does the cooling effect of this compound compare to menthol?
A2: While both compounds provide a cooling sensation, this compound offers a milder and more prolonged effect compared to menthol [, ]. This makes it desirable for applications where a less intense and longer-lasting cooling sensation is preferred.
Q3: Are there specific advantages of using this compound in personal care products?
A3: Yes, research indicates that this compound exhibits a milder freshening action and reduced irritation potential compared to menthol [, ]. This makes it a suitable alternative for individuals with sensitive skin.
Q4: How is this compound used in the tobacco industry?
A4: this compound, often combined with other cooling agents like perillartine, is used to enhance the sweet and cool flavor profile of cigarette smoke []. It contributes to a more pleasant sensory experience for smokers.
Q5: Can this compound be used to create a cooling effect without the characteristic menthol odor?
A5: Yes, research suggests that specific formulations combining this compound with other cooling agents like menthone glycerin acetal can achieve a cooling effect without the distinct menthol odor [].
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C13H24O3 and a molecular weight of 228.33 g/mol [].
Q7: What are the common methods for synthesizing this compound?
A7: this compound is typically synthesized through the esterification of lactic acid and menthol. This reaction can be facilitated using various catalysts and techniques [, , ].
Q8: Are there any challenges associated with the synthesis of this compound?
A8: One challenge in this compound synthesis is achieving a high yield of the desired product. Side reactions can lead to the formation of lactoyl esters, which require additional processing to convert into this compound [].
Q9: What role does lactic acid play in the formation of this compound in natural sources?
A9: Research indicates that the presence of lactic acid-producing microorganisms on certain plants, like Indian cornmint, during storage can lead to the formation of this compound []. This occurs through the reaction of naturally present menthol with the lactic acid produced by the microorganisms.
Q10: Does this compound readily dissolve in water?
A10: No, this compound is poorly soluble in water [, ]. This property can pose challenges for its formulation in water-based products, necessitating the use of solubilizers or alternative formulation strategies.
Q11: What approaches can be used to improve the stability of this compound in formulations?
A11: Researchers have explored the use of encapsulation techniques to enhance the stability of this compound in various products []. This approach involves encapsulating the compound within a protective matrix, such as microparticles or nanoparticles, to shield it from degradation and control its release.
Q12: Are there any known methods to stabilize this compound specifically?
A12: While not extensively discussed in the provided papers, general stabilization methods for esters like this compound include protection from heat, light, and moisture, as well as the use of antioxidants to prevent degradation.
Q13: Is there a risk of allergic contact dermatitis from this compound in cosmetics?
A14: While less common than with menthol, there have been reported cases of allergic contact dermatitis attributed to this compound in cosmetic products []. This highlights the importance of considering individual sensitivities and conducting appropriate safety testing for cosmetic formulations.
Q14: What resources are available to access detailed safety information on this compound?
A15: The Research Institute for Fragrance Materials (RIFM) provides safety assessments for fragrance ingredients, including this compound []. These assessments compile available toxicological data and offer insights into the safety profile of the compound.
Q15: How is this compound typically quantified in various samples?
A16: Gas chromatography (GC) coupled with a flame ionization detector (GC-FID) is a common technique for quantifying this compound in samples like cigarette tipping paper [, ]. This method allows for the separation and detection of this compound from other components in the sample.
Q16: Have there been any studies on the biodegradability of this compound?
A17: While specific studies on this compound biodegradability were not found in the provided literature, its ester structure suggests a potential for biodegradation []. Further research is needed to assess its environmental fate and degradation pathways.
Q17: What are some research areas related to this compound that require further investigation?
A18: - Exploring the structure-activity relationship (SAR) of this compound and its derivatives to optimize the cooling effect and duration [].- Investigating the potential of this compound as a component in biodegradable and biocompatible materials for various applications [].- Conducting comprehensive ecotoxicological studies to assess the environmental impact of this compound and develop strategies for its sustainable use [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


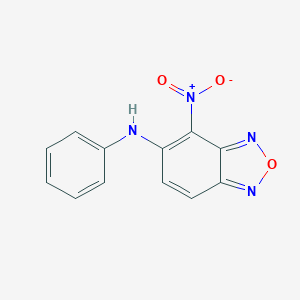

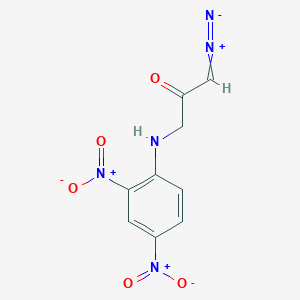
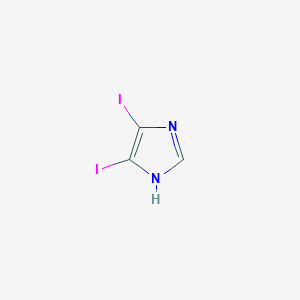


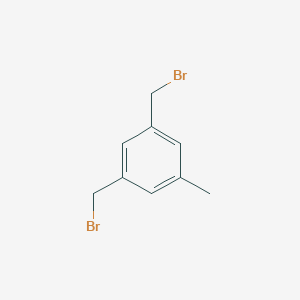

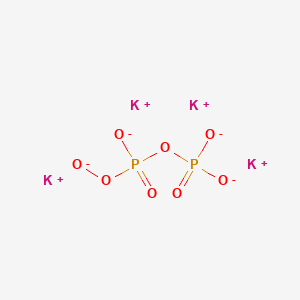
![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)



